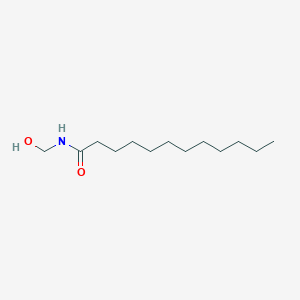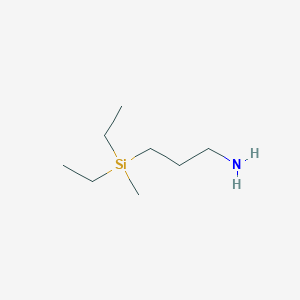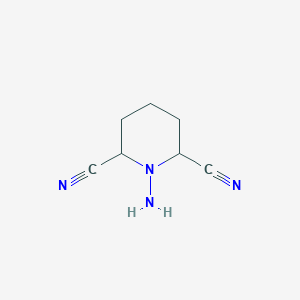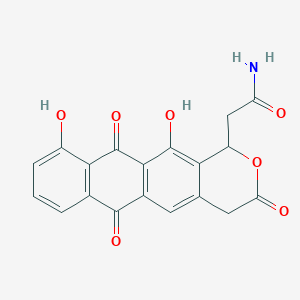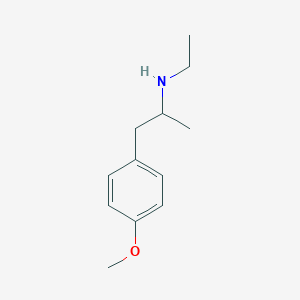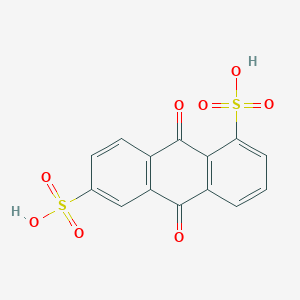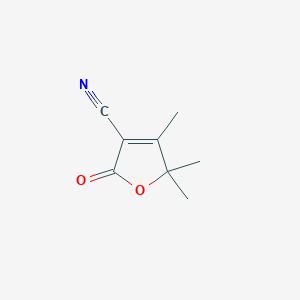
4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile
Übersicht
Beschreibung
“4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile” is a chemical compound with the molecular formula C8H9NO2 . It has been used in the synthesis of a new fluorescent potassium chemosensor, KS2, for K (+) sensing and imaging in live cells .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of sodium hydroxide in ethanol and water at 95°C for 4 hours . Another method involves the use of piperidine in toluene and acetonitrile at 110°C for 40 minutes under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains a nitrile group (-C#N), and three methyl groups (-CH3) attached to the furan ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 151.16 g/mol . It has a topological polar surface area of 50.1 Ų, indicating its polarity . The compound is also characterized by a complexity of 291, as computed by Cactvs 3.4.8.18 .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Organic Chemistry :
- Sil et al. (2004) developed a method for synthesizing α, β-unsaturated γ-butyrolactones through ring contraction of 2H-pyran-2-ones, which involved derivatives of dihydrofuran carbonitrile, showing its utility in creating complex organic structures (Sil, Sharon, Maulik, & Ram, 2004).
- Yılmaz, Uzunalioğlu, and Pekel (2005) reported the synthesis of 4,5-dihydrofuran-3-carbonitriles through oxidative cyclizations, demonstrating the versatility of this compound in synthetic organic chemistry (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Crystal Structure Analysis :
- Jansone et al. (2007) studied the molecular and crystal structure of similar compounds, revealing insights into the geometric and electronic structure that could be relevant for the design of materials and pharmaceuticals (Jansone, Belyakov, Fleisher, Leite, & Lukevics, 2007).
Catalysis and Reaction Mechanisms :
- Heng et al. (2009) investigated the reaction mechanism of synthesizing 2-dicyanomethylene derivatives of dihydrofuran carbonitrile, highlighting the effectiveness of magnesium and lithium ethoxide as catalysts in these reactions (Heng, Hu, Li, & Wang, 2009).
Biological Activity and Pharmaceutical Applications :
- Loğoğlu et al. (2010) synthesized and studied the antibacterial and antifungal activities of various furan derivatives, including dihydrofuran carbonitrile compounds, suggesting potential pharmaceutical applications (Loğoğlu, Yılmaz, Katırcıoğlu, Yakut, & Mercan, 2010).
Materials Science and Electronics :
- Patel et al. (2011) explored the use of dihydrofuran carbonitrile derivatives in dye-sensitized solar cells, indicating potential applications in energy conversion technologies (Patel, Bastianon, Tongwa, Leger, Timofeeva, & Bartholomew, 2011).
Eigenschaften
IUPAC Name |
4,5,5-trimethyl-2-oxofuran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-6(4-9)7(10)11-8(5,2)3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNIWBWHBLDYKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358884 | |
| Record name | 4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile | |
CAS RN |
13332-71-3 | |
| Record name | 4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



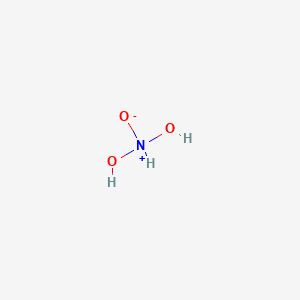
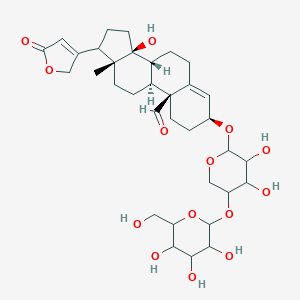
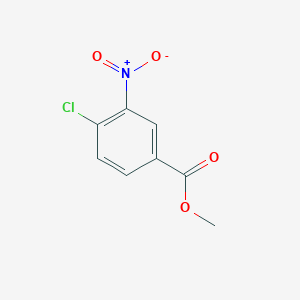
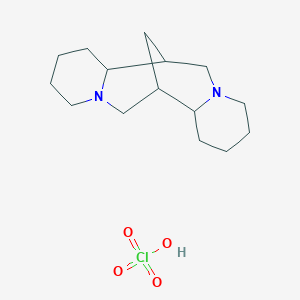
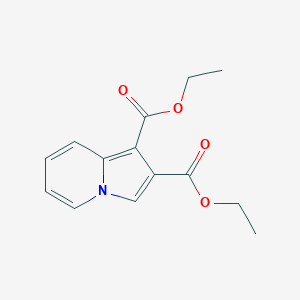
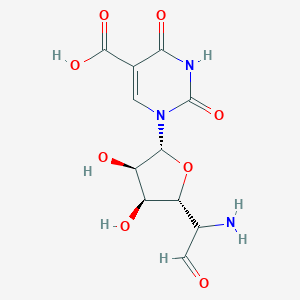
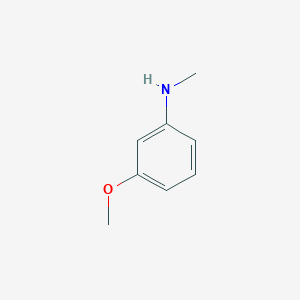
![1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B77207.png)
